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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GSK840 with other GSK series RIPK3 inhibitors,

focusing on their biochemical and cellular activities. The information herein is intended to assist

researchers in selecting the appropriate tool compound for their studies on necroptosis and

RIPK3 signaling.

Introduction to RIPK3 and Necroptosis
Receptor-interacting protein kinase 3 (RIPK3) is a crucial serine/threonine kinase that plays a

central role in the execution of necroptosis, a form of programmed necrosis.[1][2] Necroptosis

is implicated in a variety of pathological conditions, including inflammatory diseases, ischemia-

reperfusion injury, and neurodegeneration.[3] The signaling cascade is typically initiated by

stimuli such as tumor necrosis factor (TNF), leading to the formation of a protein complex

known as the necrosome, which includes RIPK1 and RIPK3.[1][2] Within the necrosome,

RIPK3 becomes activated and subsequently phosphorylates its substrate, the mixed lineage

kinase domain-like (MLKL) protein.[1][2] Phosphorylated MLKL oligomerizes and translocates

to the plasma membrane, leading to membrane disruption and lytic cell death.[1][2] Given its

pivotal role, RIPK3 has emerged as a key therapeutic target for diseases driven by necroptotic

cell death.
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GlaxoSmithKline (GSK) has developed a series of potent and selective small molecule

inhibitors of RIPK3. This guide focuses on the comparative analysis of three prominent

compounds from this series: GSK840, GSK'843, and GSK'872. These inhibitors have been

instrumental in elucidating the role of RIPK3 kinase activity in necroptosis and have also

revealed a fascinating, concentration-dependent ability to induce apoptosis.[4][5]

Comparative Performance Data
The following tables summarize the key quantitative data for GSK840, GSK'843, and GSK'872,

highlighting their potency in biochemical and cellular assays.

Table 1: Biochemical Potency of GSK RIPK3 Inhibitors

Compound RIPK3 Binding IC50 (nM)
RIPK3 Kinase Activity IC50
(nM)

GSK840 0.9[4][6][7] 0.3[6][7][8]

GSK'843 8.6[4][9] 6.5[4][9]

GSK'872 1.8[4][10][11][12][13] 1.3[4][10][11][12][13]

Table 2: Cellular Activity of GSK RIPK3 Inhibitors
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Compound

TNF-Induced
Necroptosis
Inhibition in HT-29
Cells (IC50)

Species Specificity
Concentration-
Dependent
Apoptosis

GSK840

Potent, concentration-

dependent

inhibition[4][6][7]

Active in human cells,

inactive in mouse

cells[4][8]

Yes[2][4][5]

GSK'843

Potent, concentration-

dependent

inhibition[4][9]

Active in human and

mouse cells[4]
Yes[2][4][5]

GSK'872

Potent, concentration-

dependent

inhibition[4][10]

Active in human and

mouse cells[4]
Yes[2][4][5]

Note: The IC50 values in cellular assays are generally 100- to 1000-fold higher than in

biochemical assays.[4][14]

Key Differentiators and Experimental Observations
Potency: GSK840 exhibits the highest potency in biochemical assays, with sub-nanomolar

IC50 values for both binding to and inhibition of the RIPK3 kinase domain.[4][6][7][8]

GSK'872 is also highly potent, while GSK'843 is slightly less so.[4][9][10]

Selectivity: All three inhibitors are reported to be highly selective for RIPK3 over the closely

related kinase RIPK1.[4][8] GSK840 was noted to have the best selectivity profile when

tested against a panel of 300 human protein kinases.[4]

Species Specificity: A critical distinction of GSK840 is its species specificity; it is active in

human cells but inactive in mouse cells.[4][8] In contrast, GSK'843 and GSK'872 are active

in both human and murine cells.[4] This makes GSK840 a specific tool for studying human

RIPK3.

Concentration-Dependent Apoptosis: A surprising and important characteristic of these GSK

RIPK3 inhibitors is their ability to induce apoptosis at concentrations higher than those

required to inhibit necroptosis.[2][4][5] This "on-target" toxicity is mediated by a
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conformational change in RIPK3 upon inhibitor binding, which promotes the recruitment of

RIPK1 and the assembly of a pro-apoptotic complex involving FADD and Caspase-8.[5][8]

This dual activity should be a key consideration in experimental design and data

interpretation.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of

GSK RIPK3 inhibitors.

RIPK3 Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of the inhibitors to the RIPK3 kinase domain.

Principle: A small fluorescently labeled ligand (tracer) that binds to the RIPK3 kinase domain

is used. In its free form, the tracer tumbles rapidly, resulting in low fluorescence polarization.

When bound to the larger RIPK3 protein, its rotation slows, leading to an increase in

fluorescence polarization. Inhibitors compete with the tracer for binding, causing a decrease

in polarization.[10][15][16][17]

Materials:

Purified, recombinant human RIPK3 kinase domain.

A suitable fluorescent tracer (e.g., a fluorescein-labeled ATP-competitive ligand).

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

GSK RIPK3 inhibitors (GSK840, GSK'843, GSK'872).

Black, low-volume 384-well plates.

A plate reader capable of measuring fluorescence polarization.

Procedure:

1. Prepare serial dilutions of the GSK inhibitors in assay buffer.
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2. In the wells of the 384-well plate, add the RIPK3 kinase domain and the fluorescent tracer

at optimized, constant concentrations.

3. Add the serially diluted inhibitors or DMSO (vehicle control) to the wells.

4. Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the

binding to reach equilibrium.

5. Measure the fluorescence polarization (in millipolarization units, mP) using the plate

reader.

6. Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.

RIPK3 Kinase Activity Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of RIPK3 and the inhibitory effect of the

compounds.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of

ADP produced during a kinase reaction. The kinase reaction is first performed, and then the

ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

Finally, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which

is then quantified in a luciferase-based reaction. The light output is directly proportional to the

kinase activity.[4][6][8][18][19]

Materials:

Purified, recombinant human RIPK3 kinase domain.

Substrate for RIPK3 (e.g., Myelin Basic Protein, MBP).

ATP.

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

ADP-Glo™ Kinase Assay kit (Promega).

GSK RIPK3 inhibitors.
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White, opaque 384-well plates.

A luminometer.

Procedure:

1. Prepare serial dilutions of the GSK inhibitors in kinase reaction buffer.

2. Set up the kinase reaction in the 384-well plate by adding the RIPK3 enzyme, substrate,

and ATP.

3. Add the serially diluted inhibitors or DMSO (vehicle control) to the reaction wells.

4. Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase

reaction to proceed.

5. Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate at room temperature for 40 minutes.

6. Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a

luminescent signal. Incubate at room temperature for 30-60 minutes.

7. Measure the luminescence using a plate-reading luminometer.

8. Calculate the IC50 values by plotting the luminescence signal against the inhibitor

concentration.

TNF-Induced Necroptosis Cellular Assay
This cell-based assay evaluates the ability of the inhibitors to protect cells from necroptotic cell

death.

Principle: Human colon adenocarcinoma HT-29 cells are treated with a combination of TNF-

α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (z-VAD-fmk, to block

apoptosis and force the cells towards necroptosis). Cell viability is then measured to

determine the protective effect of the RIPK3 inhibitors.[14][20][21][22]

Materials:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.researchgate.net/figure/Cpd-8-inhibits-TNF-receptor-superfamily-induced-necroptosis-a-HT29-cells-were_fig2_379456516
https://www.researchgate.net/figure/Cytotoxicity-and-viability-assessment-of-HT-29-cells-exposed-to-TNF-a-and-sodium-butyrate_fig4_385505117
https://www.researchgate.net/figure/Cell-viability-is-strongly-reduced-in-HT29-cells-after-necroptosis-induction-a-MTT_fig4_259252904
https://pubmed.ncbi.nlm.nih.gov/12478469/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2398511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HT-29 cells.

Cell culture medium (e.g., DMEM with 10% FBS).

TNF-α (human).

Smac mimetic (e.g., BV6 or SM-164).

z-VAD-fmk.

GSK RIPK3 inhibitors.

96-well clear-bottom plates.

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or LDH release assay kit).

Procedure:

1. Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

2. Pre-treat the cells with serial dilutions of the GSK inhibitors or DMSO (vehicle control) for

1-2 hours.

3. Induce necroptosis by adding a cocktail of TNF-α, Smac mimetic, and z-VAD-fmk to the

wells.

4. Incubate the cells for 18-24 hours.

5. Measure cell viability using a chosen method. For example, with CellTiter-Glo®, add the

reagent to the wells, incubate, and measure luminescence.

6. Calculate the percentage of cell viability relative to the DMSO-treated control and

determine the IC50 values for necroptosis inhibition.
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Caption: The RIPK3-mediated necroptosis signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-
Associated Inflammatory Injury [frontiersin.org]

2. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated
Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. promega.com [promega.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b2398511?utm_src=pdf-body-img
https://www.benchchem.com/product/b2398511?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.606119/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.606119/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7753040/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7753040/
https://www.researchgate.net/publication/347435608_Discovery_of_a_Potent_RIPK3_Inhibitor_for_the_Amelioration_of_Necroptosis-Associated_Inflammatory_Injury
https://www.promega.com/-/media/files/resources/protcards/adp-glo-kinase-assay-quick-protocol.pdf?rev=19aef4612b064d43b0e7d604dcf164bd
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2398511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Scholars@Duke publication: RIP3 induces apoptosis independent of pronecrotic kinase
activity. [scholars.duke.edu]

6. bpsbioscience.com [bpsbioscience.com]

7. RIP3 induces apoptosis independent of pronecrotic kinase activity - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. ADP-Glo™ Kinase Assay Protocol [promega.com]

9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

11. medchemexpress.com [medchemexpress.com]

12. selleckchem.com [selleckchem.com]

13. glpbio.com [glpbio.com]

14. researchgate.net [researchgate.net]

15. Fluorescence polarization assay for inhibitors of the kinase domain of receptor
interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

16. Fluorescence polarization assay for inhibitors of the kinase domain of receptor
interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

17. bpsbioscience.com [bpsbioscience.com]

18. ulab360.com [ulab360.com]

19. ulab360.com [ulab360.com]

20. researchgate.net [researchgate.net]

21. researchgate.net [researchgate.net]

22. Death of HT29 adenocarcinoma cells induced by TNF family receptor activation is
caspase-independent and displays features of both apoptosis and necrosis - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to GSK Series RIPK3 Inhibitors:
GSK840 in Focus]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2398511#gsk840-versus-other-gsk-series-ripk3-
inhibitors]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://scholars.duke.edu/publication/1342744
https://scholars.duke.edu/publication/1342744
https://bpsbioscience.com/media/wysiwyg/Kinases/79710_Lot_211109_1.pdf
https://pubmed.ncbi.nlm.nih.gov/25459880/
https://pubmed.ncbi.nlm.nih.gov/25459880/
https://www.promega.com/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol/
https://api.repository.cam.ac.uk/server/api/core/bitstreams/65a115b3-1755-406a-9bf4-be6966b737ea/content
https://www.moleculardevices.com/en/assets/app-note/br/establishing-and-optimizing-fluorescence-polarization-assay
https://www.medchemexpress.com/GSK_acute_872.html
https://www.selleckchem.com/products/GSK872-GSK2399872A.html
https://www.glpbio.com/gsk-872.html
https://www.researchgate.net/figure/Cpd-8-inhibits-TNF-receptor-superfamily-induced-necroptosis-a-HT29-cells-were_fig2_379456516
https://pmc.ncbi.nlm.nih.gov/articles/PMC3398245/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3398245/
https://pubmed.ncbi.nlm.nih.gov/22658960/
https://pubmed.ncbi.nlm.nih.gov/22658960/
https://bpsbioscience.com/pub/media/wysiwyg/FP_assays.pdf
http://www.ulab360.com/files/prod/manuals/201406/03/542595001.pdf
http://www.ulab360.com/files/prod/manuals/201406/06/542940001.pdf
https://www.researchgate.net/figure/Cytotoxicity-and-viability-assessment-of-HT-29-cells-exposed-to-TNF-a-and-sodium-butyrate_fig4_385505117
https://www.researchgate.net/figure/Cell-viability-is-strongly-reduced-in-HT29-cells-after-necroptosis-induction-a-MTT_fig4_259252904
https://pubmed.ncbi.nlm.nih.gov/12478469/
https://pubmed.ncbi.nlm.nih.gov/12478469/
https://pubmed.ncbi.nlm.nih.gov/12478469/
https://www.benchchem.com/product/b2398511#gsk840-versus-other-gsk-series-ripk3-inhibitors
https://www.benchchem.com/product/b2398511#gsk840-versus-other-gsk-series-ripk3-inhibitors
https://www.benchchem.com/product/b2398511#gsk840-versus-other-gsk-series-ripk3-inhibitors
https://www.benchchem.com/product/b2398511#gsk840-versus-other-gsk-series-ripk3-inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2398511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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